Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluoropyridine moiety attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a fluoropyridine derivative with a suitable pyrrolidine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF). The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate under basic conditions to yield the desired compound .
Chemical Reactions Analysis
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The fluoropyridine moiety can be reduced to a fluoropyridine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions
Scientific Research Applications
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(5-chloropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom on the pyridine ring, which can affect its reactivity and binding properties.
Tert-butyl 3-(5-methylpyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Tert-butyl 3-(5-nitropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: The nitro group can introduce additional electronic effects, impacting the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19FN2O3 |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O3/c1-13(2,3)20-12(18)17-5-4-14(19,9-17)10-6-11(15)8-16-7-10/h6-8,19H,4-5,9H2,1-3H3 |
InChI Key |
VDCJYFFCQSDQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CN=C2)F)O |
Origin of Product |
United States |
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